molecular formula C20H18N2O2 B420642 4-methoxy-N',N'-diphenylbenzohydrazide

4-methoxy-N',N'-diphenylbenzohydrazide

Cat. No.: B420642
M. Wt: 318.4g/mol
InChI Key: MQWBKGVJHRTRLG-UHFFFAOYSA-N
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Description

4-Methoxy-N',N'-diphenylbenzohydrazide is a benzohydrazide derivative characterized by a central hydrazide backbone substituted with a methoxy group at the 4-position of the benzene ring and two phenyl groups at the N',N'-positions. Its synthesis typically involves condensation reactions between substituted benzoic acid hydrazides and aromatic aldehydes or ketones under reflux conditions, often catalyzed by acetic acid .

Key structural features include:

  • Planar geometry: X-ray crystallography reveals near-planar arrangements of the benzene rings, with dihedral angles as low as 1.2° between rings, enhancing conjugation and stability .
  • Hydrogen bonding: Intermolecular O–H⋯O and N–H⋯O interactions dominate crystal packing, influencing solubility and melting points .
  • Electronic effects: The methoxy group acts as an electron-donating substituent, modulating electronic density and reactivity .

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4g/mol

IUPAC Name

4-methoxy-N',N'-diphenylbenzohydrazide

InChI

InChI=1S/C20H18N2O2/c1-24-19-14-12-16(13-15-19)20(23)21-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,21,23)

InChI Key

MQWBKGVJHRTRLG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

  • Sulfonohydrazides: Replacement of the benzoyl group with a sulfonohydrazide moiety (e.g., I-3 in ) introduces sulfonyl electronegativity, improving fungicidal activity (74% yield, m.p. 222–223°C) .
  • Triazole Hybrids : Incorporation of 1,2,4-triazole rings (e.g., ) introduces additional hydrogen-bonding sites and tautomeric flexibility, broadening pharmacological profiles .

Structural and Crystallographic Insights

  • Bond Lengths : The N–N bond in 4-methoxy-N',N'-diphenylbenzohydrazide (1.302–1.372 Å) is comparable to related benzamidines, suggesting similar conformational rigidity .
  • Crystal Packing : Unlike nitro-substituted analogs (e.g., ), the diphenyl groups in the target compound may reduce planarity, altering solubility and crystallization tendencies.

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